AVP-13358 is a highly potent, orally active 2-(substituted phenyl)benzimidazole derivative characterized by an adamantane moiety and a pyridine-substituted core. It functions as a selective inhibitor of immunoglobulin E (IgE) and a CD23 antagonist, demonstrating single-digit nanomolar potency with an IC50 of 3 nM in vitro. From a procurement and formulation perspective, the compound's structural design specifically addresses the poor gastrointestinal absorption typical of highly lipophilic benzimidazoles. The inclusion of the pyridine group provides a critical site for salt formation, allowing researchers to significantly enhance its aqueous solubility and oral bioavailability without sacrificing its core pharmacological activity against Th2 cytokines, including IL-4, IL-5, and IL-13 [1].
Substituting AVP-13358 with generic 2-phenylbenzimidazoles or standard immunosuppressants often results in compromised in vivo performance due to severe solubility limitations and rapid clearance . While simpler analogs may exhibit baseline anti-inflammatory activity, they lack the specific pyridine substitution that enables AVP-13358 to maintain high oral bioavailability. Furthermore, standard Golgi disruptors like brefeldin A or monensin cannot serve as functional substitutes, as they induce broad cellular toxicity and generalized Golgi collapse [1]. AVP-13358 operates via a highly specific mechanism—selectively displacing resident Golgi proteins required for IgE and CD23 processing—making it non-interchangeable for assays requiring targeted secretory pathway modulation without global cytotoxicity[1].
A critical challenge in developing lipophilic benzimidazoles is the drastic drop in potency when transitioning from cell-based assays to animal models. AVP-13358 overcomes this, demonstrating an in vivo IC50 of 8 nM for IgE inhibition in BALB/c mice, closely mirroring its in vitro IC50 of 3 nM . This near-parity in potency contrasts sharply with earlier generation analogs, which often required massive dose escalations to achieve systemic effects.
| Evidence Dimension | IgE inhibition IC50 |
| Target Compound Data | 8 nM (in vivo) / 3 nM (in vitro) |
| Comparator Or Baseline | Standard lipophilic benzimidazole derivatives (significant potency loss in vivo) |
| Quantified Difference | Maintained single-digit nanomolar potency across in vitro and in vivo models |
| Conditions | BALB/c mice assay for IgE suppression |
Ensures that researchers can reliably translate in vitro findings to in vivo models without the confounding variables of massive dose escalation or formulation-induced toxicity.
The highly lipophilic nature of adamantane-containing compounds typically impedes gastrointestinal absorption. AVP-13358 was specifically engineered with a pyridine group to facilitate salt formation. When formulated as a methanesulfonate salt, AVP-13358 exhibited an approximately 3-fold improvement in apparent oral bioavailability compared to the free base administered as a suspension in a 0.2 M citric acid formulation (pH 4) [1].
| Evidence Dimension | Apparent oral bioavailability |
| Target Compound Data | AVP-13358 methanesulfonate salt |
| Comparator Or Baseline | AVP-13358 free base in 0.2 M citric acid suspension (pH 4) |
| Quantified Difference | 3-fold higher oral bioavailability |
| Conditions | Mouse serum levels measured 1 and 4 hours post oral gavage (40 mg/kg) |
Provides formulation scientists with a validated, highly processable salt form that overcomes the inherent solubility barriers of complex lipophilic small molecules.
While AVP-13358 exerts its effects by perturbing the processing of proteins in the Golgi apparatus, its action is highly specific compared to classical Golgi poisons. Unlike brefeldin A or monensin, which cause generalized Golgi collapse and broad cytotoxicity, AVP-13358 selectively displaces resident Golgi proteins required for the cellular release of IgE, cytokines, and membrane expression of CD23 [1].
| Evidence Dimension | Mechanism of Golgi perturbation |
| Target Compound Data | Selective displacement of specific resident Golgi proteins |
| Comparator Or Baseline | Brefeldin A / Monensin (generalized Golgi collapse) |
| Quantified Difference | Absence of global cellular toxicity while maintaining targeted secretory blockade |
| Conditions | Cellular processing assays for IL-4, IL-5, IL-13, and CD23 |
Allows researchers to precisely interrogate specific secretory and immune pathways without the confounding effects of generalized cellular poisoning.
A major hurdle in optimizing lipophilic benzimidazoles is that adding polar groups to improve aqueous solubility typically increases the IC50, reducing efficacy. AVP-13358 bypassed this trade-off by utilizing a pyridine group on the benzimidazole core instead of standard hydroxyl conjugation sites. This specific substitution substantially improved oral bioavailability without causing the significant loss of anti-IgE activity observed in hydroxyl-conjugated analogs[1].
| Evidence Dimension | Potency retention upon solubility enhancement |
| Target Compound Data | Pyridine-substituted core (AVP-13358) maintained low-nanomolar IC50 |
| Comparator Or Baseline | Hydroxyl-conjugated analogs (increased IC50 / lost potency) |
| Quantified Difference | Substantially improved oral bioavailability without significant loss of activity |
| Conditions | Structure-activity relationship (SAR) profiling for anti-IgE activity |
Demonstrates that AVP-13358 is a fully optimized lead compound, saving procurement teams and researchers the time and cost of performing their own solubility-potency SAR optimizations.
Due to its validated 8 nM in vivo IC50, AVP-13358 is the optimal pharmacological tool for suppressing IgE, IL-4, IL-5, and IL-13 in murine models of asthma and allergy, providing reliable systemic exposure without the need for complex intravenous dosing .
As a highly lipophilic adamantane-derivative that successfully utilizes a pyridine substitution for methanesulfonate salt formation, AVP-13358 serves as a critical benchmark compound for pharmaceutical scientists developing oral formulations for poorly soluble active pharmaceutical ingredients (APIs) [1].
Because it avoids the generalized Golgi collapse associated with brefeldin A, AVP-13358 is uniquely suited for in vitro assays designed to study the specific trafficking, processing, and membrane expression of CD23 and related cytokines in immune and drug-resistant tumor cells [1].
Given its successful balance of lipophilicity and oral bioavailability, AVP-13358 acts as a crucial reference standard for medicinal chemistry programs aiming to optimize the pharmacokinetic profiles of complex benzimidazole derivatives without sacrificing target binding affinity [1].